

A Technical Guide to Fmoc-D-Met-OH: Supplier and Purity Analysis

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Compound of Interest

Compound Name: *Fmoc-D-Met-OH*

Cat. No.: *B1141987*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fmoc-D-Met-OH**, a crucial building block in solid-phase peptide synthesis (SPPS). For professionals in drug discovery and development, the selection of a high-purity **Fmoc-D-Met-OH** supplier is a critical determinant of success in synthesizing high-quality peptides. This document offers a comparative analysis of various suppliers, detailed information on product purity, and robust experimental protocols for quality assessment.

Supplier and Purity Specifications

The quality of Fmoc-amino acids directly impacts the yield and purity of the final peptide product. Impurities in the starting material can lead to the formation of deletion, insertion, or modified peptide sequences that are often challenging to remove. Several reputable suppliers offer **Fmoc-D-Met-OH**, with varying purity specifications. A summary of these specifications is presented below to facilitate an informed selection process. It is imperative to consult the supplier's Certificate of Analysis (CoA) for lot-specific data before use.^[1]

Supplier	Product Name/Number	Purity Specification	Analytical Method(s)
Sigma-Aldrich (Novabiochem®)	852140	≥99.0% (HPLC, area%)≥99.0% (Enantiomeric purity)≤1.00% (Water)	HPLC, TLC, Acidimetric, IR
Chem-Impex	02538	≥98% (HPLC)	HPLC
CEM Corporation	-	≥99.0% (HPLC)≥99.8% (Enantiomeric purity)	HPLC
Abbexa	abx085333	≥98%≤0.5% (L-Enantiomer)≤1.0% (Loss on drying)	Not Specified
Aapptec Peptides	F13101	Lot-specific data on CoA	Not Specified

Experimental Protocols for Purity Assessment

Rigorous quality control of incoming **Fmoc-D-Met-OH** is essential for reproducible and successful peptide synthesis. The following are detailed methodologies for key experiments to assess the purity of **Fmoc-D-Met-OH**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the most common and reliable method for determining the chemical purity of Fmoc-amino acids.^[2] This method separates the main compound from any impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in water
 - B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **Fmoc-D-Met-OH**.
 - Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.
 - Filter the solution through a 0.22 µm syringe filter before injection.
- Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

The enantiomeric purity of **Fmoc-D-Met-OH** is critical to prevent the incorporation of the incorrect stereoisomer into the peptide chain. Chiral HPLC is the preferred method for this analysis.[3]

Methodology:

- Instrumentation: An HPLC system with a UV detector.
- Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one based on cellulose or amylose derivatives, has been shown to be effective for the resolution of Fmoc-amino acids.[4]

- Mobile Phase: A mixture of hexane/isopropanol or an aqueous-organic mobile phase, often with an acidic modifier like TFA. The exact composition should be optimized for the specific CSP used. For example, a mobile phase of acetonitrile with 0.1% TFA can be effective.[4]
- Flow Rate: Typically 0.5 - 1.0 mL/min.[3]
- Detection: UV at 265 nm.[3]
- Sample Preparation: Dissolve a small amount of **Fmoc-D-Met-OH** in the mobile phase.[3]
- Analysis: The enantiomeric purity is determined by calculating the peak area of the D-enantiomer as a percentage of the total area of both D- and L-enantiomer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

^1H and ^{13}C NMR spectroscopy are powerful, non-destructive techniques to confirm the chemical structure and integrity of **Fmoc-D-Met-OH**.

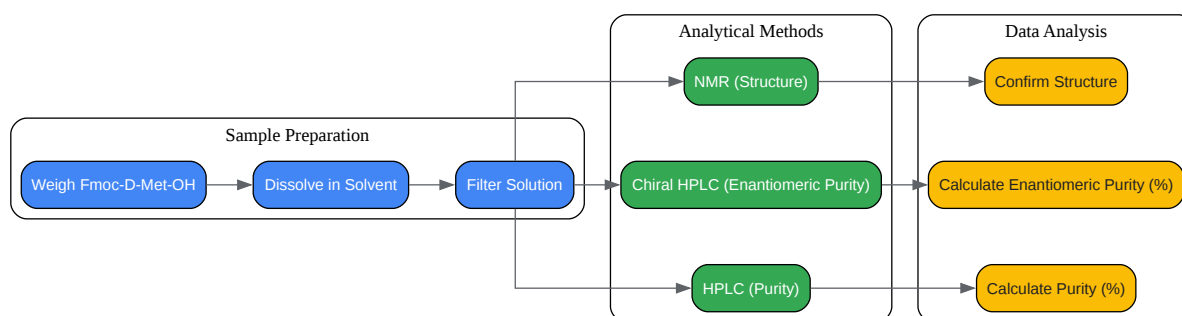
Methodology:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **Fmoc-D-Met-OH** in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- ^1H NMR Analysis:
 - Acquire a standard one-dimensional proton spectrum.
 - Expected Chemical Shifts (in DMSO-d_6): The spectrum should show characteristic peaks for the Fmoc protecting group (aromatic protons between ~7.3 and 7.9 ppm, and aliphatic protons between ~4.2 and 4.4 ppm), the methionine side chain (S-methyl protons around ~2.0 ppm, and methylene protons between ~1.9 and 2.5 ppm), and the alpha-proton.
- ^{13}C NMR Analysis:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Expected Chemical Shifts (in DMSO- d_6): The spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (~171 ppm), the carbonyl of the Fmoc group (~156 ppm), the aromatic carbons of the Fmoc group (~120-144 ppm), and the aliphatic carbons of the methionine and Fmoc moieties.
- Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure and identify any potential impurities.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the procurement and quality control of **Fmoc-D-Met-OH**.



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Caption: Experimental workflow for the quality control of **Fmoc-D-Met-OH**.

Caption: Logical workflow for selecting a high-purity **Fmoc-D-Met-OH** supplier.

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